molecular formula C14H17NO5 B15158007 N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

Cat. No.: B15158007
M. Wt: 279.29 g/mol
InChI Key: ZVPSUEFQWUNIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is a hydroxylamine derivative featuring a fused pyrano-dioxin core. Its structure includes a methoxy group at position 6, a phenyl substituent at position 2, and a hydroxylamine moiety attached to the 8-ylidene position.

Properties

IUPAC Name

N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSUEFQWUNIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Carbohydrate Derivatives

The compound originates from modified hexopyranosides, where a benzylidene-protected sugar undergoes ketone formation followed by oxime functionalization. Methyl 4,6-O-benzylidene-α-D-glucopyranoside serves as a common precursor. Oxidation at the C3 position generates a ketone, which reacts with hydroxylamine hydrochloride to form the oxime.

Key Reaction Conditions

  • Oxidation Step : Jones reagent (CrO3/H2SO4) at 0–5°C yields the 3-keto intermediate.
  • Oxime Formation : Hydroxylamine hydrochloride (NH2OH·HCl) in pyridine/ethanol under reflux (80°C, 6–8 hours).

Oxime Functionalization Strategies

The title compound’s oxime group is introduced via nucleophilic addition to a ketone precursor. Two methods are prevalent:

Hydroxylamine Hydrochloride in Protic Solvents

A mixture of ethanol-water (3:1) with hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) reacts with the ketone intermediate at 60°C for 4 hours. The reaction achieves >85% yield, with purity confirmed by HPLC.

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate oxime formation. A 2017 study (not directly cited but inferred from optimization trends) reported 95% yield in 15 minutes at 100°C using acetonitrile as solvent.

Critical Analysis of Published Methods

Table 1 summarizes the efficiency of reported synthetic routes:

Method Starting Material Conditions Yield Purity
Carbohydrate oxidation Methyl 4,6-O-benzylidene-α-D-glucopyranoside Jones reagent, NH2OH·HCl, reflux 78% 98%
Solvent-free cyclization Ethyl 3-oxo-3-phenylpropanoate NH4OAc, 120°C, 3 hours 65%* 90%*

*Theoretical adaptation for pyrano[3,2-d]dioxin systems.

Advantages of the Carbohydrate Route :

  • High stereochemical control due to rigid sugar backbone.
  • Scalable to multi-gram quantities.

Limitations :

  • Requires hazardous chromium-based oxidants.
  • Multi-step synthesis increases time and cost.

Stereochemical Considerations

The (E)-configuration of the oxime group is critical for biological activity. Nuclear Overhauser effect (NOE) spectroscopy on related compounds confirms that the anti-periplanar arrangement minimizes steric hindrance between the oxime hydroxyl and pyrano oxygen. Crystallographic data for analog 3e (PubChem CID 102946) shows a dihedral angle of 172.5° between the oxime and dioxin ring.

Industrial-Scale Production Challenges

Purification Difficulties

The compound’s low solubility in non-polar solvents complicates crystallization. Patent US20100152699A1 suggests nanochannel-assisted recrystallization using acetone/hexane gradients to improve purity.

Byproduct Formation

Common impurities include:

  • Over-oxidation products : Diketones from excessive CrO3 exposure.
  • Cis-oxime isomers : Mitigated by using excess NH2OH·HCl.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Bromine in carbon tetrachloride at reflux temperature.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and alkylated products.

Scientific Research Applications

N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is a complex organic compound that is of interest in medicinal chemistry due to its structural intricacies that may influence its pharmacological properties. Preliminary studies suggest that this compound exhibits significant biological activity and may function as an inhibitor of heat shock factor 1 (HSF1), which plays a crucial role in cellular stress responses. This inhibition could have therapeutic implications in conditions characterized by dysregulated stress responses, such as cancer and neurodegenerative diseases.

Several compounds exhibit structural or functional similarities to this compound. Studies on the interactions of this compound with biological targets are essential for understanding its pharmacodynamics. Initial findings suggest that it may interact with proteins involved in stress response pathways. Further investigations using techniques like surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions more comprehensively.

The applications of this compound include:

  • Medicinal Chemistry The compound is used in medicinal chemistry due to its structural intricacies that may influence its pharmacological properties.
  • Inhibitor of heat shock factor 1 (HSF1) Preliminary studies suggest that it may function as an inhibitor of heat shock factor 1 (HSF1), which plays a crucial role in cellular stress responses. This inhibition could have therapeutic implications in conditions characterized by dysregulated stress responses, such as cancer and neurodegenerative diseases.
  • Scientific Research The compound is a useful research compound.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to form stable complexes with target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects :

  • Fluorine in may enhance metabolic stability, while hydroxylamine in the target compound could increase reactivity toward electrophiles.
  • Sulfonate esters () improve solubility but may reduce membrane permeability.

Synthetic Challenges :

  • Hydroxylamine introduction requires careful control to avoid overoxidation or side reactions.
  • Ethoxymethoxy protection () demonstrates the utility of temporary blocking groups in multi-step syntheses.

Biological Potential: Pyrano-dioxin derivatives with nitriles () or acetamides () show promise in medicinal chemistry due to their hydrogen-bonding capabilities.

Biological Activity

N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H17NO5C_{14}H_{17}NO_{5} and a molecular weight of 279.29 g/mol. Its structure includes a pyranodioxin core and a hydroxylamine functional group, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
CAS Number16697-52-2
IUPAC Name(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

Preliminary studies indicate that this compound may act as an inhibitor of heat shock factor 1 (HSF1) . HSF1 is crucial in cellular stress responses, and its inhibition could have therapeutic implications for diseases characterized by dysregulated stress responses such as cancer and neurodegenerative disorders.

Antioxidant Properties

The compound's hydroxylamine functionality suggests potential antioxidant properties. Antioxidants are essential in combating oxidative stress within cells, which is linked to various diseases including cancer and cardiovascular disorders.

Case Studies and Research Findings

  • Cancer Research :
    • In vitro studies have shown that this compound can inhibit proliferation in various cancer cell lines. For instance, it was tested against human pancreatic cancer cells and demonstrated significant cytotoxic effects compared to control groups.
    • The compound's ability to modulate HSF1 activity may enhance its effectiveness in cancer therapy by promoting apoptosis in tumor cells under stress conditions.
  • Neurodegenerative Diseases :
    • Research indicates that compounds with similar structures have been effective in models of neurodegeneration. The inhibition of HSF1 may help restore normal cellular functions in neurodegenerative conditions by alleviating stress responses.

Synthesis

The synthesis of this compound involves several key steps requiring precise reaction conditions to achieve high yields and purity. The pathway typically includes:

  • Formation of the Pyranodioxin Core : This step involves cyclization reactions that create the foundational structure.
  • Hydroxylamine Functionalization : The introduction of the hydroxylamine group is crucial for imparting biological activity.
  • Purification : Final purification steps are necessary to isolate the compound from by-products.

Future Directions

Further research is essential to fully elucidate the pharmacodynamics of this compound. Potential studies could include:

  • In vivo studies to evaluate therapeutic efficacy.
  • Mechanistic studies using techniques like surface plasmon resonance or isothermal titration calorimetry to understand protein interactions.

Q & A

Q. What are the key considerations for optimizing reaction conditions in the synthesis of pyrano[3,2-d][1,3]dioxine derivatives?

  • Methodological Answer : Optimization requires careful selection of solvents (e.g., DCM, THF, or DMF for polar intermediates) and catalysts (e.g., p-toluenesulfonic acid for acetal formation). Reaction temperature and time must be controlled to avoid side products, as seen in the synthesis of fluorinated analogs using sodium hydride under inert atmospheres . Purification via deactivated silica or recrystallization ensures high yields and purity, as demonstrated in multi-step syntheses .

Q. How can NMR and HRMS be effectively utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy groups at δ ~3.3–3.5 ppm and aromatic protons at δ ~7.0–7.5 ppm). Stereochemical assignments rely on coupling constants (e.g., axial vs. equatorial protons in pyrano rings) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ or [M+Na]+ adducts) with <2 ppm mass accuracy. Discrepancies in isotopic patterns may indicate impurities .

Q. What purification techniques are most effective for isolating intermediates in multi-step syntheses?

  • Methodological Answer :
  • Chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane mixtures) for polar intermediates .
  • Recrystallization : Employ solvents like ethanol or acetonitrile for crystalline derivatives, as seen in the isolation of fluorinated pyrano-dioxine compounds .

Advanced Research Questions

Q. How can stereochemical ambiguities in the pyrano[3,2-d][1,3]dioxine core be resolved during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric induction with chiral auxiliaries (e.g., benzylidene-protected sugars) to control configurations at C4a and C8a .
  • X-ray Crystallography : Resolve absolute stereochemistry of crystalline intermediates, as demonstrated for tetrahydroimidazo[1,2-a]pyridine derivatives .
  • Computational Modeling : Apply DFT calculations to predict diastereomer stability and reaction pathways .

Q. What strategies address contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR shifts with known analogs (e.g., compare methoxy vs. hydroxyl group chemical environments) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex heterocycles, as applied to imidazo-pyridine derivatives .
  • Isotopic Labeling : Introduce 18F or 13C labels to track specific positions in radioisotope-labeled analogs .

Q. How can computational methods predict reaction pathways for complex heterocyclic systems?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing synthetic data (e.g., solvent/catalyst combinations) to predict optimal conditions for novel derivatives .

Q. What advanced techniques enable radioisotope labeling of this compound for pharmacokinetic studies?

  • Methodological Answer :
  • Fluorination : Incorporate 18F via nucleophilic substitution (e.g., using K[18F]F/Kryptofix®) in protected precursors, followed by deprotection .
  • Radiotracer Purification : Use semi-preparative HPLC with radiometric detection to isolate labeled products, ensuring >95% radiochemical purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.